Sodium polystyrene sulfonate

Catalog No.
S3720403
CAS No.
28210-41-5
M.F
C8H8O3S
M. Wt
184.21 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Sodium polystyrene sulfonate

CAS Number

28210-41-5

Product Name

Sodium polystyrene sulfonate

IUPAC Name

4-ethenylbenzenesulfonic acid

Molecular Formula

C8H8O3S

Molecular Weight

184.21 g/mol

InChI

InChI=1S/C8H8O3S/c1-2-7-3-5-8(6-4-7)12(9,10)11/h2-6H,1H2,(H,9,10,11)

InChI Key

MAGFQRLKWCCTQJ-UHFFFAOYSA-N

SMILES

C=CC1=CC=C(C=C1)S(=O)(=O)O

Solubility

2.59e-01 g/L

Canonical SMILES

C=CC1=CC=C(C=C1)S(=O)(=O)O

Efficacy and Safety of SPS for Hyperkalemia

  • Effectiveness: Despite widespread use, the effectiveness of SPS for lowering potassium remains a topic of investigation. Research evaluates SPS's ability to reduce serum potassium levels compared to placebo, particularly in patients with mild hyperkalemia ().
  • Safety Concerns: Research also explores potential side effects of SPS, including constipation, bowel necrosis (tissue death), and electrolyte imbalances ().

Sodium polystyrene sulfonate is a cation-exchange resin primarily used in the medical field for the treatment of hyperkalemia, a condition characterized by elevated potassium levels in the blood. It is derived from polystyrene, which undergoes sulfonation to introduce sulfonate functional groups. The structural formula of sodium polystyrene sulfonate can be represented as (CH2CHC6H4SO3Na)n(CH_2CHC_6H_4SO_3Na)_n, where the sodium ions are exchanged for potassium ions in the gastrointestinal tract . This compound was approved for medical use in the United States in 1958 and has since been utilized in various applications beyond its primary medical use .

SPS functions within the gastrointestinal tract. When administered orally or rectally, SPS exchanges sodium ions for potassium ions as they pass through the gut. The potassium-bound SPS is then excreted in feces [].

The synthesis of sodium polystyrene sulfonate involves the sulfonation of polystyrene, which can be summarized by the following reaction:

(CH2CHC6H5)n+nSO3(CH2CHC6H4SO3H)n(CH_2CHC_6H_5)_n+nSO_3\rightarrow (CH_2CHC_6H_4SO_3H)_n

Subsequently, this sulfonic acid form can be converted to its sodium salt:

(CH2CHC6H4SO3H)n+nNaOH(CH2CHC6H4SO3Na)n+nH2O(CH_2CHC_6H_4SO_3H)_n+nNaOH\rightarrow (CH_2CHC_6H_4SO_3Na)_n+nH_2O

This process results in a polymer that exhibits ion-exchange properties, allowing it to bind potassium ions effectively in the gastrointestinal tract .

Sodium polystyrene sulfonate can be synthesized through various methods, including:

  • Direct Sulfonation: Polystyrene is reacted with sulfur trioxide under controlled conditions to achieve varying degrees of sulfonation.
  • Crosslinking: Crosslinked forms are often produced to enhance stability and prevent dissolution in water.
  • Atom Transfer Radical Polymerization: This method allows for more controlled polymer architectures and can yield specific molecular weights and structures.

These methods can influence the degree of sulfonation and the resultant properties of the resin .

Sodium polystyrene sulfonate has several applications, including:

  • Medical Use: Primarily used for treating hyperkalemia by promoting potassium excretion.
  • Water Softening: Employed in water treatment processes to remove hard ions like calcium and magnesium.
  • Construction: Acts as a superplasticizer in cement mixtures.
  • Dyes and Pigments: Enhances dye uptake in textiles.
  • Fuel Cells: Used as proton exchange membranes due to its ionic conductivity .

Sodium polystyrene sulfonate may interact with various medications, reducing their absorption when administered concurrently. It is recommended that other oral medications be taken at least three hours before or after using sodium polystyrene sulfonate. Notably, it has been shown to bind with lithium and thyroxine, potentially impacting their therapeutic efficacy . Additionally, co-administration with nonabsorbable cation-donating antacids may further reduce its potassium exchange capability .

Sodium polystyrene sulfonate belongs to a broader class of ion-exchange resins and cation-removing agents. Here are some similar compounds:

Compound NameFunctionalityUnique Features
Calcium polystyrene sulfonatePotassium removalMore selective for calcium ions
Potassium sodium hydrogen phthalateBuffering agentUsed primarily in laboratory settings
Resins based on methacrylateIon exchangeOften used in industrial applications
Polyacrylic acidWater retentionCommonly used in agriculture

Sodium polystyrene sulfonate is unique due to its specific application in managing hyperkalemia and its ability to function effectively within the gastrointestinal tract while also being employed in various industrial applications .

Physical Description

Solid

XLogP3

1.4

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

184.01941529 g/mol

Monoisotopic Mass

184.01941529 g/mol

Heavy Atom Count

12

UNII

1D1822L42I

Related CAS

28210-41-5
28210-41-5 (Parent)

Wikipedia

Sodium polystyrene sulfonate

Use Classification

Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients
Cosmetics -> Emulsion stabilizing; Film forming; Surfactant; Viscosity controlling

General Manufacturing Information

Benzenesulfonic acid, 4-ethenyl-, homopolymer: ACTIVE
XU - indicates a substance exempt from reporting under the Chemical Data Reporting Rule, (40 CFR 711).

Dates

Modify: 2023-11-23

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